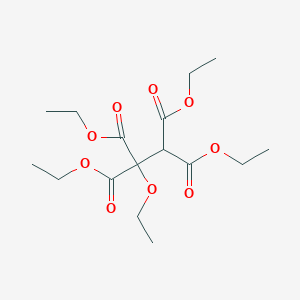![molecular formula C25H16N2O2 B14292016 [(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile CAS No. 112528-56-0](/img/structure/B14292016.png)
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds . The reaction involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Used in the treatment of psoriasis.
Uniqueness
[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile stands out due to its unique structural features, which confer specific biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and usefulness in scientific research and industrial applications.
Properties
CAS No. |
112528-56-0 |
|---|---|
Molecular Formula |
C25H16N2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[(5-methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C25H16N2O2/c1-28-22-14-21-23(13-20(22)12-17(15-26)16-27)29-25(19-10-6-3-7-11-19)24(21)18-8-4-2-5-9-18/h2-14H,1H3 |
InChI Key |
ZYJZRTIWENFQGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C=C(C#N)C#N)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14291945.png)


![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)





